Lipophilicity vs. Unsubstituted Dihydrouracil
The 3,4-dimethoxy substitution significantly modulates lipophilicity relative to the unsubstituted parent PDHU. The target compound exhibits a computed XLogP3-AA value of 0.5 [1], indicating moderate hydrophilicity. In contrast, the unsubstituted 1-phenyl-5,6-dihydrouracil has a higher computed LogP of approximately 1.1 [2], reflecting a ~0.6 log unit difference that can impact aqueous solubility and membrane permeability in cellular assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 1-Phenyl-5,6-dihydrouracil (parent PDHU), LogP ≈ 1.1 |
| Quantified Difference | ΔLogP ≈ –0.6 (target compound is more hydrophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem) and ChemAxon LogP predictions |
Why This Matters
The 0.6 log unit reduction in lipophilicity suggests superior aqueous solubility and potentially more favorable pharmacokinetic handling when incorporated into PROTAC conjugates, an important consideration for procurement decisions in drug discovery programs.
- [1] PubChem Compound Summary for CID 1236223, 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro-. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 238523, 1-phenyl-5,6-dihydrouracil. National Center for Biotechnology Information, 2025. View Source
